Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate
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Overview
Description
Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate typically involves the reaction of 4-acetyl-1,5-dimethyl-1H-imidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The acetyl and ester groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-acetyl-1,5-dimethyl-1H-imidazole: Lacks the ester group, making it less versatile in chemical reactions.
Methyl 2-(1H-imidazol-2-yl)acetate: Lacks the acetyl and dimethyl groups, affecting its biological activity and chemical reactivity.
Uniqueness
Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate is unique due to the presence of both acetyl and ester groups, which enhance its chemical reactivity and potential biological activities. The dimethyl substitution on the imidazole ring also contributes to its distinct properties .
Biological Activity
Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate (CAS Number: 1307308-76-4) is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄N₂O₃ |
Molecular Weight | 210.23 g/mol |
LogP | 0.6466 |
Melting Point | Not available |
Solubility | Highly soluble |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with acetic anhydride or acetyl chloride in the presence of a base. The process yields the target compound with high purity (>97%) and can be optimized for yield through various reaction conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, leading to reduced cell viability. For instance, one study reported an IC50 value of approximately 9.94 µM against HeLa cells, indicating potent activity at relatively low concentrations .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. It was particularly effective against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1–8 µg/mL , suggesting that it could be a candidate for further development as an antimicrobial agent .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
The biological activities of this compound are attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The imidazole ring is known for its role in biological systems and may facilitate interactions with enzymes or receptors critical for cancer cell growth and survival.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-(4-acetyl-1,5-dimethylimidazol-2-yl)acetate |
InChI |
InChI=1S/C10H14N2O3/c1-6-10(7(2)13)11-8(12(6)3)5-9(14)15-4/h5H2,1-4H3 |
InChI Key |
JDCAVWRIBHDMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)CC(=O)OC)C(=O)C |
Origin of Product |
United States |
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